molecular formula C13H18ClNO3 B13577677 (R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B13577677
M. Wt: 271.74 g/mol
InChI Key: QUURCBFBLHSKLE-NSHDSACASA-N
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Description

tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the tert-butyl group into the molecule . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of ketones or aldehydes, while reduction of the chlorophenyl group can yield phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .

Medicine: It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

QUURCBFBLHSKLE-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl

Origin of Product

United States

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